molecular formula C17H16O5 B3017922 (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate CAS No. 323208-04-4

(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate

Cat. No.: B3017922
CAS No.: 323208-04-4
M. Wt: 300.31
InChI Key: WKGKIRGPDFOTCE-VAWYXSNFSA-N
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Description

(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two methoxy groups attached to phenyl rings and a propenoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is a well-known method for forming carbon-carbon double bonds by condensing aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Knoevenagel Condensation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Conditions: Acidic or basic medium.

      Products: Oxidation of the methoxy groups can lead to the formation of corresponding carboxylic acids.

  • Reduction

      Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

      Conditions: Anhydrous conditions.

      Products: Reduction of the carbon-carbon double bond can yield the corresponding saturated ester.

  • Substitution

      Reagents: Halogenating agents like bromine (Br2) or chlorine (Cl2).

      Conditions: Room temperature or slightly elevated temperatures.

      Products: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or antioxidant agent.

Medicine

    Pharmaceutical Research: Researchers explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl) (E)-3-(4-methylphenoxy)prop-2-enoate
  • (4-methoxyphenyl) (E)-3-(4-chlorophenoxy)prop-2-enoate
  • (4-methoxyphenyl) (E)-3-(4-nitrophenoxy)prop-2-enoate

Uniqueness

(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its solubility in organic solvents and may also affect its interaction with biological targets.

Properties

IUPAC Name

(4-methoxyphenyl) (E)-3-(4-methoxyphenoxy)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-19-13-3-7-15(8-4-13)21-12-11-17(18)22-16-9-5-14(20-2)6-10-16/h3-12H,1-2H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGKIRGPDFOTCE-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC=CC(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O/C=C/C(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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